4-nitrophenyl 3-bromo-4-methoxybenzoate
Description
4-Nitrophenyl 3-bromo-4-methoxybenzoate is a nitroaryl benzoate derivative characterized by a central ester group linking two aromatic rings. The 3-bromo-4-methoxybenzoate moiety features electron-withdrawing (bromo, nitro) and electron-donating (methoxy) substituents, creating a unique electronic environment. This compound is synthesized via esterification between 3-bromo-4-methoxybenzoic acid derivatives and 4-nitrophenol, often using bases like pyridine to drive the reaction . Its structural complexity and substituent arrangement make it valuable for studying reactivity patterns, crystallography, and biological interactions.
Properties
IUPAC Name |
(4-nitrophenyl) 3-bromo-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO5/c1-20-13-7-2-9(8-12(13)15)14(17)21-11-5-3-10(4-6-11)16(18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXVVIXFYXKDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 3-bromo-4-methoxybenzoate typically involves the esterification of 3-bromo-4-methoxybenzoic acid with 4-nitrophenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-nitrophenyl 3-bromo-4-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 4-amino-3-bromo-4-methoxybenzoate.
Hydrolysis: 3-bromo-4-methoxybenzoic acid and 4-nitrophenol.
Scientific Research Applications
4-nitrophenyl 3-bromo-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and mechanisms, particularly in assays involving esterases and hydrolases.
Medicine: Investigated for its potential pharmacological properties and as a building block in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 3-bromo-4-methoxybenzoate depends on the specific application. In enzymatic assays, it acts as a substrate for esterases, which hydrolyze the ester bond to release 4-nitrophenol, a compound that can be easily detected and quantified. The presence of the nitro and bromo groups can also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness arises from the meta-bromo , para-methoxy , and para-nitro substitution pattern. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent positioning (meta vs. para) significantly influences electronic properties. For example, the para-nitro group in 4-nitrophenyl 3-bromo-4-methoxybenzoate enhances electrophilicity compared to meta-nitro analogs .
- Ester group variations (ethyl vs. nitrophenyl) affect solubility and reactivity.
Physical and Chemical Properties
Solubility and Reactivity
- 4-Nitrophenyl 4-guanidinobenzoate: Higher water solubility due to the guanidine group, unlike the bromo/methoxy/nitro-substituted compound, which is more lipophilic .
- 4-Formyl-2-nitrophenyl benzoates: Exhibit varied crystal packing due to dihedral angles between aromatic rings (e.g., 4.96° in one homolog vs. 62.90° in another), influencing melting points and solubility .
Spectroscopic Data
- IR Spectroscopy : The ester C=O stretch (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) are consistent across nitroaryl benzoates but shift slightly with substituent changes .
- NMR : Methoxy protons resonate at ~3.8–4.0 ppm, while bromo and nitro groups deshield adjacent protons, causing distinct splitting patterns .
Key Findings :
- The bromo substituent facilitates cross-coupling reactions (e.g., with palladium catalysts), a property absent in non-halogenated analogs .
- Nitro groups enhance electrophilicity, making the compound reactive toward nucleophiles like amines or thiols in drug-conjugation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
